molecular formula C27H32Cl2F2N2O3 B1675044 Lomerizine hydrochloride CAS No. 101477-54-7

Lomerizine hydrochloride

Cat. No. B1675044
M. Wt: 541.5 g/mol
InChI Key: LOGVKVSFYBBUAJ-UHFFFAOYSA-N
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Description

Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects . This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, such as normal-tension glaucoma .


Synthesis Analysis

Lomerizine hydrochloride can be synthesized from bromo bis(4 fluorophenyl)methane by consecutive condensation with piperazine and 2,3,4 trimethoxybenzaldehyde, yielding a 25% efficient crystal of type I in an overall yield of 25% .


Molecular Structure Analysis

The molecular formula of Lomerizine is C27H30F2N2O3 . The average molecular weight is 468.545 .


Chemical Reactions Analysis

Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . A study using [3H]Nitrendipine showed that lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .


Physical And Chemical Properties Analysis

Lomerizine has a molar mass of 541.46, a density of 1.203±0.06 g/cm3 (Predicted), a melting point of 214-218°C dec., a boiling point of 527.3±45.0 °C (Predicted), and a flash point of 272.7°C . It is soluble in DMSO .

Scientific Research Applications

Synthesis and Production

Lomerizine hydrochloride has been the subject of research focusing on its synthesis and production methods. Zhou Ping (2003) reported a synthesis process via the Leuckart Wallach reaction, achieving a yield of 56.9%, confirming the compound's structure through various analytical methods, and highlighting the process's suitability for scale production (Zhou Ping, 2003). Similarly, P. Dong (2003) developed a method of synthesizing Lomerizine hydrochloride from bromo bis(4 fluorophenyl)methane, achieving an overall yield of 25% (P. Dong, 2003).

Interactions with Biological Molecules

Research by Zhang Yue-hua (2007) explored the interaction between Lomerizine Hydrochloride and Myoglobin, using fluorescence spectra and synchronous fluorescence spectra to study how the interaction strengthens with the increase of Lomerizine Hydrochloride (Zhang Yue-hua, 2007).

Therapeutic Applications

Lomerizine hydrochloride has been studied for its efficacy in treating various conditions. Tamaki et al. (2003) investigated its effects on ocular tissue circulation in rabbits and humans, finding that it significantly increased blood flow in the retina and optic nerve head (Tamaki et al., 2003). Watanabe-Hosomi et al. (2020) explored its potential in preventing strokes in patients with cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL), suggesting its effectiveness in preventing secondary strokes (Watanabe-Hosomi et al., 2020).

Neuroprotective Effects

Karim et al. (2006) reported that Lomerizine, as a calcium channel blocker, provided neuroprotection in rats with optic nerve injury, enhancing retinal ganglion cell survival without significantly affecting damaged axons (Karim et al., 2006). Ito et al. (2010) also demonstrated its protective effects against neuronal degeneration within the visual center of the brain in mice after retinal damage (Ito et al., 2010).

Molecular Analysis

Furuishi et al. (2013) examined the effects of terpenes on the skin permeation of Lomerizine dihydrochloride, using various biophysical analyses to understand its interaction with the skin (Furuishi et al., 2013).

Safety And Hazards

Lomerizine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

Lomerizine is currently used clinically for the treatment of migraines, while also being used experimentally for the treatment of glaucoma and optic nerve injury . It is also being investigated for its effects on LPS-mediated neuroinflammation and tau hyperphosphorylation .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGVKVSFYBBUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046427
Record name Lomerizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomerizine hydrochloride

CAS RN

101477-54-7
Record name Lomerizine dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomerizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOMERIZINE DIHYDROCHLORIDE
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Record name LOMERIZINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzaldehyde (42.1 g; 215 millimoles) and 61.9 g (215 millimoles) of bis(4-fluorophenyl)methylpiperazine were melted in an oil bath at 100° C., and 10 ml (265 millimoles) of formic acid was added dropwise. The mixture was stirred under heat for 30 minutes, and allowed to cool to room temperature. A mixture of 40 ml of conc. hydrochloric acid and 400 ml of ethanol was added, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 55.5 g (yield 47.7%) of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.4 g (7.1 millimoles) of 2,3,4-trimethoxybenzylpiperazine dihydrochloride, 1.8 g (7.5 millimoles) of bis(4-fluorophenyl)methyl chloride [see J. Chem. Soc. Perkin II, 1051 (1977)] and 5.0 ml (36 millimoles) of triethylamine were heated under reflux for 9 hours in 80 ml of xylene. The reaction mixture was allowed to cool to room temprature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 0.85 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride. The product showed the same property values as the compound obtained in Example 4.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1.3 g (6.0 millimoles) of 2,3,4-trimethoxybenzyl chloride [see Monatsh., 95 (3), 942 (1964)], 1.7 g (5.9 millimoles) of bis(4-fluorophenyl)methylpiperazine and 1.2 ml (8.6 millimoles) of triethylamine were heated under reflux for 6 hours in 50 ml of benzene. The reaction mixture was allowed to cool to room temperature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 1.6 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals. The product showed the same property values as the compound obtained in Example 4.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
Y Tamaki, M Araie, Y Fukaya… - … & visual science, 2003 - tvst.arvojournals.org
purpose. To investigate the effects of lomerizine, a Ca 2+ antagonist, on the ocular tissue circulation in rabbits and on the circulation in the optic nerve head (ONH) and choroid in …
Number of citations: 38 tvst.arvojournals.org
N Imai, T Konishi, M Serizawa, T Okabe - Internal Medicine, 2007 - jstage.jst.go.jp
… Clinical evaluation of KB-2796 (lomerizine hydrochloride) on migraine: late phase II study. Clin Eval 23: 13-37, 1995 (in Japanese, Abstract in English) …
Number of citations: 17 www.jstage.jst.go.jp
N Awata, T Sakai, O Satomi… - Yakugaku Zasshi: Journal …, 1995 - europepmc.org
The metabolism of lomerizine was investigated after the oral administration of [methine-14C] or [benzyl-14C] lomerizine hydrochloride in rats. 1. Urinary, fecal and biliary excretions of …
Number of citations: 8 europepmc.org
A Watanabe-Hosomi, I Mizuta, T Koizumi… - Clinical …, 2020 - journals.lww.com
… We hypothesized that an antimigraine agent, lomerizine hydrochloride, may prevent strokes in CADASIL patients, based on its effect on increasing cerebral blood flow. …
Number of citations: 5 journals.lww.com
J HE, H HUANG, Y CHAO - Chinese Journal of Clinical …, 2007 - manu41.magtech.com.cn
… A single oral dose 10 mg lomerizine hydrochloride capsule or … The concentration of lomerizine hydrochloride in plasma was … of lomerizine hydrochloride in human plasma. KEY WORDS …
Number of citations: 2 manu41.magtech.com.cn
N Toriu, M Sasaoka, M Shimazawa… - Journal of ocular …, 2001 - liebertpub.com
We examined the effects of lomerizine, a new diphenylmethylpiperazine Ca 2+ channel blocker, on the normal circulation in the optic nerve head and long posterior ciliary artery, and on …
Number of citations: 31 www.liebertpub.com
M SHIMAZAWA, T SUGIYAMA, I AZUMA… - Experimental eye …, 1999 - Elsevier
We examined the effect of a new Ca 2+ channel blocker, lomerizine (KB-2796), and compared it with that of nilvadipine, on the optic nerve head circulation in conscious rabbits using a …
Number of citations: 19 www.sciencedirect.com
K Fujita, M Shibata, Y Maruki… - Neurology and Clinical …, 2022 - Wiley Online Library
… Lomerizine hydrochloride decreased her headache attacks, … Lomerizine hydrochloride may have alleviated epilepsy in … Lomerizine hydrochloride (lomerizine) was developed as an …
Number of citations: 4 onlinelibrary.wiley.com
M Fitzgerald, SC Payne, CA Bartlett, L Evill… - … & visual science, 2009 - arvojournals.org
… , animals used for assessment of nucleic acid staining (Styox Green; Invitrogen, Carlsbad, CA) or caspase-3 expression, were treated twice daily with 30 mg/kg lomerizine hydrochloride …
Number of citations: 99 arvojournals.org
H Hara, N Toriu, M Shimazawa - Cardiovascular Drug Reviews, 2004 - Wiley Online Library
Glaucoma is defined as an optic neuropathy with characteristic changes in the optic nerve head and ultimate loss of visual field. Previous studies have suggested that (a) mechanical …
Number of citations: 40 onlinelibrary.wiley.com

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